Ledipasvir D-tartrate
Overview
Description
Ledipasvir D-tartrate is a direct-acting antiviral agent used primarily in the treatment of chronic Hepatitis C Virus (HCV) infections. It is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and the assembly of HCV virions . This compound is often used in combination with sofosbuvir, another antiviral agent, to form a highly effective treatment regimen for HCV .
Scientific Research Applications
Ledipasvir D-tartrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the treatment of HCV, where it has shown high efficacy in clinical trials . Additionally, it is used in research to study the mechanisms of viral replication and the development of antiviral therapies .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ledipasvir D-tartrate involves multiple steps, including the formation of a solvate. One method involves the use of acetonitrile or acetone as solvent A and methyl tertiary butyl ether (MTBE) as solvent B to form a ternary solvate . This process ensures high purity and good crystallization properties, making it suitable for industrial applications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned solvents. The process is designed to be stable and efficient, reducing the cost of raw materials and eliminating the need for chromatographic column separation . This method allows for the production of high-purity this compound suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Ledipasvir D-tartrate primarily undergoes substitution reactions due to its complex molecular structure. It is designed to inhibit the NS5A protein, which involves binding to specific sites on the protein and preventing its function .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as acetonitrile, acetone, and MTBE . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is then used in combination with sofosbuvir for the treatment of HCV .
Comparison with Similar Compounds
- Sofosbuvir: Another direct-acting antiviral agent used in combination with Ledipasvir for the treatment of HCV .
- Daclatasvir: An NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for HCV treatment .
- Ombitasvir: Another NS5A inhibitor used in combination therapies for HCV .
Uniqueness: Ledipasvir D-tartrate is unique due to its high potency and long pharmacokinetic half-life, which allows for once-daily dosing . Its combination with sofosbuvir (marketed as Harvoni) represents the first approved single-tablet regimen for HCV, offering a simple and effective treatment option .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLPYMRXLPMDX-KEAIDYLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H60F2N8O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499193-68-8 | |
Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ledipasvir D-tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEDIPASVIR D-TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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